molecular formula C7H14O4 B8066210 (R)-3-(tert-Butoxy)-2-hydroxypropanoic acid

(R)-3-(tert-Butoxy)-2-hydroxypropanoic acid

Cat. No.: B8066210
M. Wt: 162.18 g/mol
InChI Key: LEMIPPITFFHKFG-UHFFFAOYSA-N
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Description

(R)-3-(tert-Butoxy)-2-hydroxypropanoic acid is an organic compound with the molecular formula C7H14O4. It is a chiral building block often used in organic synthesis due to its unique structure, which includes a tert-butoxy group and a hydroxypropanoic acid moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

(R)-3-(tert-Butoxy)-2-hydroxypropanoic acid can be synthesized through several methods. One common approach involves the reaction of tert-butyl alcohol with glycidol in the presence of an acid catalyst. The reaction proceeds through the opening of the epoxide ring in glycidol, followed by esterification to form the desired product.

Industrial Production Methods

In industrial settings, the production of this compound typically involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity, often involving the use of specific catalysts and controlled temperatures.

Chemical Reactions Analysis

Types of Reactions

(R)-3-(tert-Butoxy)-2-hydroxypropanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The tert-butoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of 3-tert-Butoxy-2-oxopropanoic acid.

    Reduction: Formation of 3-tert-Butoxy-2-hydroxypropanol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(R)-3-(tert-Butoxy)-2-hydroxypropanoic acid has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Employed in the preparation of biologically active compounds and pharmaceuticals.

    Medicine: Investigated for its potential use in drug development and as an intermediate in the synthesis of therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (R)-3-(tert-Butoxy)-2-hydroxypropanoic acid involves its interaction with various molecular targets. The hydroxy and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The tert-butoxy group provides steric hindrance, affecting the compound’s overall conformation and stability.

Comparison with Similar Compounds

Similar Compounds

  • 3-tert-Butoxy-2-oxopropanoic acid
  • 3-tert-Butoxy-2-hydroxypropanol
  • tert-Butyl 3-hydroxypropionate

Uniqueness

(R)-3-(tert-Butoxy)-2-hydroxypropanoic acid is unique due to its combination of a tert-butoxy group and a hydroxypropanoic acid moiety. This structure imparts distinct chemical properties, making it a valuable intermediate in organic synthesis. Its chiral nature also makes it particularly useful in the preparation of enantiomerically pure compounds.

Properties

IUPAC Name

2-hydroxy-3-[(2-methylpropan-2-yl)oxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O4/c1-7(2,3)11-4-5(8)6(9)10/h5,8H,4H2,1-3H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEMIPPITFFHKFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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